molecular formula C26H22F3N3O B11536600 (1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11536600
M. Wt: 449.5 g/mol
InChI Key: DGLHXLMBPUNVAZ-VSKRKVRLSA-N
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Description

1-(2,2-DIMETHYLPROPANOYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolo[1,2-a]quinoline core, substituted with a trifluoromethylphenyl group and a dimethylpropanoyl group, along with two cyano groups.

Preparation Methods

The synthesis of 1-(2,2-DIMETHYLPROPANOYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-a]quinoline core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethylphenyl group and the dimethylpropanoyl group is usually carried out through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(2,2-DIMETHYLPROPANOYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the cyano groups or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-DIMETHYLPROPANOYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLPROPANOYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-DIMETHYLPROPANOYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can be compared with other similar compounds, such as:

    Pyrroloquinoline derivatives: These compounds share the pyrroloquinoline core but differ in their substituents.

    Trifluoromethylphenyl derivatives: These compounds contain the trifluoromethylphenyl group but have different core structures.

    Cyano-substituted compounds: These compounds have cyano groups but differ in their overall structure. The uniqueness of 1-(2,2-DIMETHYLPROPANOYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22F3N3O

Molecular Weight

449.5 g/mol

IUPAC Name

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C26H22F3N3O/c1-24(2,3)23(33)22-21(17-8-11-18(12-9-17)26(27,28)29)25(14-30,15-31)20-13-10-16-6-4-5-7-19(16)32(20)22/h4-13,20-22H,1-3H3/t20-,21-,22+/m1/s1

InChI Key

DGLHXLMBPUNVAZ-VSKRKVRLSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC(C)(C)C(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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